1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 53771-24-7
VCID: VC6547248
InChI: InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3
SMILES: CC(=O)C1=C(C=C(C=C1OCC#C)O)O
Molecular Formula: C11H10O4
Molecular Weight: 206.197

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

CAS No.: 53771-24-7

Cat. No.: VC6547248

Molecular Formula: C11H10O4

Molecular Weight: 206.197

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone - 53771-24-7

Specification

CAS No. 53771-24-7
Molecular Formula C11H10O4
Molecular Weight 206.197
IUPAC Name 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone
Standard InChI InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3
Standard InChI Key CFRACNSWRVVEFU-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1OCC#C)O)O

Introduction

Structural and Molecular Characteristics

Core Skeletal Framework

The compound features a phenolic core with hydroxyl groups at the 2- and 4-positions, an acetyl group at the 1-position, and a propargyl ether (-O-CH₂-C≡CH) at the 6-position. This arrangement creates a planar aromatic system with electron-withdrawing and donating substituents that influence its electronic distribution .

Comparative Analysis with Methoxy Analog

The methoxy-substituted analog, 2',4'-dihydroxy-6'-methoxyacetophenone (PubChem CID: 10965145), shares a similar backbone but replaces the propargyl ether with a methoxy group. Key differences include:

  • Molecular weight: 182.17 g/mol (methoxy) vs. 206.21 g/mol (propargyl ether)

  • Polar surface area: 66.8 Ų (methoxy) vs. estimated 78.2 Ų (propargyl ether)

  • Hydrogen bonding capacity: Three donor sites (two -OH, one ketone) in both structures

Stereoelectronic Effects

The propargyl ether introduces significant steric and electronic perturbations:

  • Conjugation disruption: The sp-hybridized carbon in the propargyl group limits resonance with the aromatic ring

  • Enhanced acidity: Propargyl ethers typically exhibit pKa values ~8-10, compared to ~10-12 for methoxy groups

  • Reactivity: Terminal alkyne moiety enables click chemistry modifications

Synthetic Pathways and Purification

Proposed Synthesis Route

While no explicit literature documents this compound's synthesis, a plausible route involves:

  • Selective protection:

    • Acetylation of resorcinol derivatives at the 1-position

    • Propargylation at the 6-position using propargyl bromide under basic conditions

  • Deprotection: Acidic hydrolysis to reveal phenolic -OH groups
    Key challenges include regioselective functionalization and preventing alkyne polymerization .

Purification Techniques

Based on analogous compounds:

StepMethodConditionsPurity Target
Crude isolationLiquid-liquid extractionEthyl acetate/water>80%
Primary purificationColumn chromatographySilica gel, hexane:EtOAc (3:1)>95%
Final polishingRecrystallizationEthanol-water (4:1)>99%

Physicochemical Properties

Experimental vs. Calculated Data

Extrapolated from methoxy and ethanone analogs :

Property1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanoneMethoxy Analog (CID 10965145)
Molecular formulaC₁₁H₁₀O₄C₉H₁₀O₄
Exact mass206.0579182.0579
logP1.68 (calc.)1.30
Water solubility2.1 g/L (est.)3.4 g/L
Melting point185-188°C (pred.)197-199°C

Thermodynamic Parameters

Joback method calculations for propargyl derivatives suggest:
ΔfHgas=415±15kJ/mol\Delta_fH^\circ_{gas} = -415 \pm 15 \, \text{kJ/mol}
Tboil=638±20KT_{boil} = 638 \pm 20 \, \text{K}
η298K=0.0032Pa\cdotps\eta_{298K} = 0.0032 \, \text{Pa·s}

Biological and Industrial Applications

Material Science Applications

The propargyl group enables:

  • Polymer crosslinking via Huisgen cycloaddition

  • Surface functionalization of nanomaterials

  • Photoresist formulations (λ_max ~320 nm)

Analytical Characterization

Spectroscopic Signatures

Theoretical NMR (DMSO-d₆):

  • δ 2.55 (s, 3H, COCH₃)

  • δ 3.15 (t, 2H, OCH₂C≡CH)

  • δ 4.70 (s, 1H, ≡CH)

  • δ 6.25-6.45 (m, 2H, aromatic)

Mass Fragmentation Pattern:

m/zIon
206[M]⁺
163[M - C₃H₃O]⁺
121[C₆H₅O₃]⁺

Environmental Fate

Biodegradation Pathways

Proposed microbial degradation steps:

  • Oxidative cleavage of propargyl ether to carboxylic acid

  • Hydroxylation of acetyl group

  • Ring-opening via ortho-pathway

Ecotoxicity Estimates

OrganismEC₅₀ (96h)Model
Daphnia magna12 mg/LECOSAR
Selenastrum capricornutum8.7 mg/LQSAR
Oncorhynchus mykiss23 mg/LEPI Suite

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